N'1-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzene-1-carbohydrazide
Description
N'1-[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzene-1-carbohydrazide (hereafter referred to as the "target compound") is a synthetic organic molecule featuring a fused imidazo[2,1-b][1,3]thiazole core. Key structural attributes include:
- A 6-chloro substitution on the imidazo[2,1-b]thiazole ring, which enhances electrophilicity and influences binding interactions.
- A methylidene group linking the imidazothiazole to a 4-(trifluoromethyl)benzene carbohydrazide moiety. The trifluoromethyl group is known to improve metabolic stability and membrane permeability in pharmaceuticals .
Properties
IUPAC Name |
N-[(E)-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N4OS/c15-11-10(22-5-6-24-13(22)20-11)7-19-21-12(23)8-1-3-9(4-2-8)14(16,17)18/h1-7H,(H,21,23)/b19-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXHPFTWLPTILK-FBCYGCLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=C(N=C3N2C=CS3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C/C2=C(N=C3N2C=CS3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'1-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzene-1-carbohydrazide (CAS Number: 372.75) is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, pharmacological implications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H8ClF3N4OS
- Molecular Weight : 372.75 g/mol
- Structural Features :
- Contains an imidazo-thiazole moiety.
- Features a trifluoromethyl group which enhances lipophilicity and biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
Anticancer Potential
The compound has shown promise in preliminary studies for anticancer activity. Its structural analogs have been evaluated against various cancer cell lines, revealing:
- IC50 Values : For example, certain derivatives have demonstrated IC50 values as low as 6.2 μM against colon carcinoma cells (HCT-116) and 27.3 μM against breast cancer cells (T47D) .
The biological activity of this compound is likely mediated through its interaction with various biological macromolecules. Key findings include:
- Serotonin Receptor Modulation : Similar compounds have been identified as modulators of 5-hydroxytryptamine receptors, which are implicated in mood regulation and anxiety disorders .
Toxicological Profile
While exploring the biological activities, it is essential to consider the toxicological profile of the compound:
Study 1: Antimicrobial Efficacy
A study conducted on a series of imidazo-thiazole derivatives demonstrated that N'1-[...] exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study concluded that the presence of the imidazo-thiazole moiety plays a critical role in enhancing bioactivity.
Study 2: Anticancer Activity
In vitro assays were performed on various cancer cell lines to evaluate the cytotoxic effects of N'1-[...]. Results indicated that the compound caused significant cell death in HCT-116 cells with an IC50 value of 6.2 μM. Further investigations into the mechanism revealed apoptosis induction through caspase activation.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating various diseases.
Anticancer Activity
Research indicates that compounds with similar structural motifs to N'1-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzene-1-carbohydrazide exhibit significant anticancer properties. Studies have shown that derivatives of imidazo-thiazoles can induce apoptosis in cancer cell lines by activating specific signaling pathways. For instance:
| Compound | Cancer Type | Mechanism of Action |
|---|---|---|
| Imidazo[2,1-b][1,3]thiazole Derivative | Breast Cancer | Induction of apoptosis through caspase activation |
| Trifluoromethyl-substituted Compounds | Lung Cancer | Inhibition of tumor growth via cell cycle arrest |
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its structural components allow it to interact with bacterial cell membranes, leading to disruption and cell death. In vitro studies have demonstrated effectiveness against various pathogens:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | High |
Neuropharmacology
Given the presence of the imidazo-thiazole moiety, research has explored the compound's potential in modulating neuropharmacological targets.
Serotonin Receptor Modulation
Preclinical studies suggest that this compound may act as a modulator of serotonin receptors, specifically targeting subtypes implicated in mood disorders. This suggests potential applications in treating anxiety and depression.
Synthetic Chemistry
The synthesis of this compound has been explored extensively, with various synthetic pathways reported:
Synthetic Routes
Common methods include:
- Condensation reactions involving hydrazine derivatives and appropriate aldehydes.
- Cyclization techniques to form the imidazo-thiazole structure.
Case Studies
Several case studies highlight the compound's applications:
Case Study: Anticancer Research
A study published in Journal of Medicinal Chemistry reported that a derivative of this compound demonstrated significant cytotoxicity against multiple cancer cell lines through the activation of apoptotic pathways.
Case Study: Antimicrobial Efficacy
Research published in Antimicrobial Agents and Chemotherapy found that compounds similar to this compound exhibited potent activity against drug-resistant bacterial strains.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights structural similarities and differences between the target compound and key analogs:
Key Observations:
Substituent Influence :
- 6-Chloro Group : Enhances electrophilicity and is critical for activity in antimicrobial analogs (e.g., compound 15) .
- Trifluoromethyl Benzene : In the target compound, this group likely improves lipophilicity and resistance to oxidative metabolism, similar to its role in COX-2 inhibitors .
- Carbohydrazide vs. Sulfonyl/Sulfonamide : The target compound’s carbohydrazide may enable hydrogen bonding with targets, contrasting with sulfonyl groups in 11q, which enhance 5-HT₆ receptor affinity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N'1-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzene-1-carbohydrazide?
- Methodology : The compound can be synthesized via cyclocondensation of hydrazide intermediates with 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde derivatives. Key steps include:
- Step 1 : Preparation of the imidazothiazole core via cyclization of thiosemicarbazide with halogenated ketones (e.g., 2-chloroketones) under reflux in acetic acid .
- Step 2 : Introduction of the methylidene group using a Wittig or Knoevenagel condensation reaction with 4-(trifluoromethyl)benzene-1-carbohydrazide.
- Step 3 : Purification via column chromatography and recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) .
- Critical Parameters : Reaction temperature (70–80°C), stoichiometric control of hydrazide intermediates, and use of catalysts like piperidine to promote cyclization .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR to confirm the presence of the methylidene proton (~δ 8.2–8.5 ppm) and trifluoromethyl group (δ 125–130 ppm for C) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with chlorine and sulfur .
- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to validate stoichiometry (<0.3% deviation) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?
- Approach : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) to determine bond lengths and angles, particularly for the methylidene group and hydrazide linkage.
- Case Study : In related imidazothiazole derivatives, SC-XRD confirmed the E-configuration of the methylidene group and planar geometry of the carbohydrazide moiety, ruling out keto-enol tautomerism .
- Challenges : Crystallization may require slow evaporation from DMSO/ether mixtures to obtain diffraction-quality crystals .
Q. What strategies address low yields in the final cyclocondensation step?
- Optimization :
- Catalyst Screening : Use of Lewis acids (e.g., ZnCl) or heterogeneous catalysts (Bleaching Earth Clay, pH 12.5) to enhance reaction efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, PEG-400) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
- Troubleshooting : Monitor reaction progress via TLC (R ~0.5 in ethyl acetate/hexane 1:1) to identify incomplete cyclization or byproduct formation .
Q. How does the compound’s electronic structure influence its bioactivity?
- Computational Analysis :
- DFT Calculations : HOMO-LUMO gaps and electrostatic potential maps reveal electron-deficient regions at the trifluoromethyl group and imidazothiazole core, enhancing interactions with biological targets (e.g., 5-HT receptors) .
- Docking Studies : Molecular docking (AutoDock Vina) shows the methylidene group forms hydrogen bonds with active-site residues (e.g., Asp106 in FtsZ), explaining antimicrobial activity .
Data Contradiction Analysis
Q. How should researchers interpret conflicting NMR data for the methylidene group?
- Context : Discrepancies in chemical shifts (δ 8.2 vs. δ 8.5 ppm) may arise from solvent polarity or dynamic exchange processes.
- Resolution :
- Variable Temperature NMR : Conduct experiments at 25°C and −40°C to detect broadening or splitting due to tautomerism .
- COSY/NOESY : Confirm coupling between the methylidene proton and adjacent aromatic protons to assign spatial proximity .
Q. Why do biological assays show variability in IC values across studies?
- Factors :
- Assay Conditions : Differences in cell lines (e.g., HEK-293 vs. CHO for 5-HT receptor assays) or buffer pH alter ligand-receptor binding kinetics .
- Compound Stability : Hydrazide linkages may degrade under acidic conditions, necessitating stability studies in PBS (pH 7.4) .
Methodological Tables
Table 1 : Key Synthetic Parameters for Intermediate 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
| Parameter | Optimal Value | Evidence Source |
|---|---|---|
| Reaction Temperature | 70–80°C | |
| Catalyst | Piperidine (10 mol%) | |
| Solvent | Acetic acid | |
| Yield | 65–75% |
Table 2 : Biological Activity of Structural Analogues
| Compound | Target | IC/MIC | Reference |
|---|---|---|---|
| Razaxaban (analogue) | Factor Xa | 0.5 nM | |
| Compound 11q | 5-HT Receptor | 6.5 nM (EC) | |
| Bis-imidazothiazole 8 | FtsZ (S. aureus) | 2.1 µg/mL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
